1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9ClOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2 |
InChI Key |
RJLXZFBZPZZTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde can be synthesized through a multi-step process involving the formation of the cyclopropane ring and the subsequent attachment of the chlorothiophenyl group. One common method involves the reaction of cyclopropane carboxaldehyde with 3-chlorothiophene in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-[(3-chlorothiophen-2-yl)methyl]cyclopropane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde
- CAS Number : 15033-25-7
- Molecular Formula : C₉H₉ClOS
- Synonyms: EN300-1621163, 1936361-23-7 .
Structural Features: This compound comprises a cyclopropane ring substituted with a carbaldehyde group and a 3-chlorothiophene moiety.
Chlorothiophene derivatives are commonly employed in pesticide synthesis due to their bioactivity .
Comparison with Structurally Related Compounds
The provided evidence lacks explicit data on direct analogs of this compound.
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups :
- The target compound’s aldehyde and cyclopropane groups contrast with the carbamate (chlorpropham) and ester (methoprene) functionalities in related pesticides. Aldehydes are typically more reactive than esters or carbamates, suggesting divergent synthetic pathways or degradation behaviors .
Aromatic vs. In contrast, chlorpropham’s chlorophenyl group is purely aromatic, while methoprene relies on aliphatic chains for activity .
Steric and Electronic Effects :
- The cyclopropane ring in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to methoprene’s flexible diene chain. However, this strain could also limit stability under harsh conditions .
Research Tools for Further Analysis
While direct crystallographic or reactivity data for the target compound is absent in the evidence, the following tools could facilitate deeper investigation:
- Mercury CSD : For visualizing crystal packing and intermolecular interactions if structural data becomes available .
- SHELX Programs : To refine crystallographic models, particularly if the compound’s strain or stereochemistry requires precise analysis .
Limitations and Recommendations
Further studies should:
- Synthesize derivatives with varied substituents (e.g., replacing Cl with F or modifying the cyclopropane).
Biological Activity
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₉ClOS. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure features a cyclopropane moiety linked to a chlorinated thiophene ring, which contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClOS |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H9ClOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2 |
| InChI Key | RJLXZFBZPZZTRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=C(C=CS2)Cl)C=O |
The biological activity of this compound is believed to be mediated through its functional groups, particularly the aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorinated thiophene moiety enhances the compound's ability to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity
Studies have explored the potential anticancer properties of this compound. Its structural features allow it to interact with specific cellular pathways involved in cancer proliferation and survival. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of metabolic pathways.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of chlorothiophene compounds, including this compound. The results demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong potential for development as an antimicrobial agent .
Study 2: Anticancer Mechanisms
A research article in Cancer Research examined the effects of similar compounds on cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 3: Structure Activity Relationship (SAR)
An investigation into the structure activity relationship (SAR) of thiophene-based compounds highlighted that modifications on the thiophene ring significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the reactivity towards biological targets, making compounds like this compound promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
